3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Description
This compound is a boronic ester-functionalized isoquinoline derivative featuring a methyl group at the 3-position and a pinacol boronate group at the 6-position of the isoquinoline scaffold. Its structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, particularly in pharmaceuticals and organic electronics .
Properties
Molecular Formula |
C16H20BNO2 |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-13-9-14(7-6-12(13)10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
UZXQPGWAZXIQMB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
A widely reported method involves the palladium-catalyzed borylation of halogenated isoquinoline precursors (e.g., 6-bromo-3-methylisoquinoline) with bis(pinacolato)diboron.
$$
\text{6-Bromo-3-methylisoquinoline} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{3-Methyl-6-(pinacolborane)isoquinoline}
$$
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate or carbonate |
| Solvent | 1,4-Dioxane or THF |
| Temperature | 80–100 °C |
| Reaction time | 12–24 hours |
| Atmosphere | Argon or nitrogen |
This method yields the boronic ester with high regioselectivity and good yields. The reaction is typically monitored by NMR or HPLC.
Direct Hydroboration of Isoquinoline Derivatives
Another approach involves the regioselective hydroboration of isoquinoline derivatives using pinacolborane (HBpin) in the presence of a base such as potassium hydride (KH).
- The reaction proceeds via nucleophilic addition of the boron hydride to the isoquinoline ring, followed by isolation of the boronate ester.
- The process is often carried out under inert atmosphere and elevated temperature (~100 °C).
- The intermediate boronate esters can be purified by crystallization.
This method is useful for synthesizing dihydro derivatives such as 3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinoline, which can be further oxidized or functionalized.
Sequential Diborylation and Electrocyclization
A more advanced synthetic route involves sequential platinum-catalyzed diborylation followed by a disrotatory 6π-electrocyclic reaction to generate boronic ester-substituted isoquinoline scaffolds.
- This method enables rapid access to a library of substituted isoquinolines, including 3-methyl derivatives.
- The diborylation step introduces two boron substituents, which undergo electrocyclization to form the isoquinoline core.
- Subsequent oxidation with hydrogen peroxide can convert boronate intermediates to hydroxylated isoquinolines if desired.
This approach is scalable and allows structural diversity useful for medicinal chemistry applications.
Reaction Conditions and Optimization
| Step | Catalyst/Base/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90°C, 18h | 70–85 | High regioselectivity at C-6 position |
| Hydroboration | HBpin, KH, THF, 100°C, 12h | 60–75 | Produces dihydroboronate intermediates |
| Diborylation + electrocyclization | Pt catalyst, diboron reagent, followed by H2O2 oxidation | 65–80 | Enables library synthesis of analogs |
Characterization and Purification
- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm the boronic ester installation and isoquinoline framework.
- Mass Spectrometry: Confirms molecular weight and purity.
- Crystallization: Common purification method to isolate the boronate ester as a white solid.
- Chromatography: Silica gel chromatography may be used for further purification.
Research Findings and Applications
- The boronic ester group in this compound is highly reactive in Suzuki-Miyaura cross-coupling, enabling the synthesis of diverse substituted isoquinolines.
- The compound serves as a versatile building block in organic synthesis, medicinal chemistry, and material science.
- Oxidation of the boronate ester yields the corresponding boronic acid or hydroxylated derivatives, expanding functionalization options.
- The regioselective borylation methods provide access to libraries of isoquinoline derivatives for drug discovery programs.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 6-Bromo-3-methylisoquinoline | Pd(dppf)Cl2, KOAc | 90°C, 18h | 70–85 | Most common, high regioselectivity |
| Hydroboration with HBpin | 3-Methylisoquinoline derivative | HBpin, KH | 100°C, 12h | 60–75 | Produces dihydroboronate intermediates |
| Sequential diborylation + electrocyclization | Unsaturated precursors | Pt catalyst, diboron reagent | Varied, followed by H2O2 oxidation | 65–80 | Enables rapid library synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The isoquinoline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions at the boron center.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The isoquinoline moiety can interact with biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Positional Isomerism in Isoquinoline Derivatives
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS 239074-27-2): The boronic ester is at the 7-position instead of the 6-position.
- 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone: Partial saturation of the isoquinoline ring (3,4-dihydro) and a ketone group at the 1-position. Impact: Reduced aromaticity may lower stability and reactivity in cross-coupling reactions .
Heterocycle Modifications
- 2-Methyl-6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 922718-57-8): Fully saturated tetrahydroisoquinoline core. Impact: Lower electron density and increased flexibility, which may hinder π-π stacking in materials applications but improve solubility .
- Methyl 6-(dioxaborolan-2-yl)-4-quinazolinecarboxylate (CAS 2411739-61-0):
Reactivity in Cross-Coupling
Biological Activity
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.11 g/mol
- CAS Number : 1231934-47-6
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may exhibit inhibitory effects on endonucleases, which are crucial in viral replication processes .
- Chelation Properties : Its boron-containing structure allows it to chelate metal ions such as Mg²⁺ or Mn²⁺, which are often essential for the catalytic activity of enzymes . This property can disrupt enzyme function and lead to therapeutic effects.
Biological Activity and Case Studies
Recent studies have highlighted the biological activities associated with this compound:
Antiviral Activity
In vitro studies have demonstrated that derivatives of isoquinoline compounds can inhibit viral polymerases. For example:
- A related compound showed an IC50 value of 0.98 μM against the influenza polymerase PA subunit . This suggests that similar derivatives may possess antiviral properties.
Cytotoxicity
The cytotoxic effects of this compound on various cancer cell lines have been evaluated:
- A study reported moderate cytotoxicity against breast cancer cells with an IC50 value around 10 μM . Further investigations are needed to explore its selectivity and mechanism of action in cancer therapy.
Research Findings and Data Tables
| Study | Findings | IC50 (μM) |
|---|---|---|
| Inhibition of Influenza Polymerase | Significant inhibition observed | 0.98 |
| Cytotoxicity in Breast Cancer Cells | Moderate cytotoxicity | 10 |
| Enzyme Inhibition Studies | Potential as an endonuclease inhibitor | Varies |
Q & A
Basic: What are the common synthetic routes for preparing 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions ( ). A standard protocol includes:
Substrate Preparation : Start with a halogenated isoquinoline derivative (e.g., 6-bromo-3-methylisoquinoline).
Borylation : React with bis(pinacolato)diboron (B₂pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF or DMF at 80–100°C for 12–24 hours .
Purification : Use silica gel column chromatography (hexane/ethyl acetate) or recrystallization (e.g., from ethanol) to isolate the product.
Key Considerations : Monitor reaction progress via TLC and optimize catalyst loading to avoid side reactions (e.g., protodeboronation).
Advanced: How can researchers handle air- or moisture-sensitive intermediates during the synthesis of this compound?
Answer:
Air-sensitive intermediates (e.g., boronate esters) require:
Inert Atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes .
Drying Solvents : Use freshly distilled THF or DMF over molecular sieves.
Quenching Protocols : Add methanol or aqueous NH₄Cl to terminate reactions, followed by rapid extraction with dichloromethane .
Troubleshooting : If yields drop, check for moisture ingress via Karl Fischer titration or replace catalysts with moisture-tolerant alternatives (e.g., SPhos-Pd complexes).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential methods include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regioselectivity of borylation (absence of residual halogen signals).
- ¹¹B NMR : Verify boronate ester formation (δ ~30 ppm) .
Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺).
X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX or OLEX2 for structure refinement ( ).
Advanced: How can researchers resolve contradictions in reaction yields or purity data?
Answer:
Inconsistent results (e.g., 53% vs. 61% yields in similar reactions) may stem from:
Catalyst Deactivation : Test fresh catalyst batches or switch to air-stable ligands (e.g., XPhos).
Substrate Impurities : Pre-purify starting materials via recrystallization or sublimation.
Chromatography Artifacts : Use alternative eluents (e.g., CH₂Cl₂/MeOH) to avoid co-elution of byproducts .
Validation : Replicate reactions in triplicate and analyze purity via HPLC (e.g., >95% by area under the curve).
Basic: What safety protocols are essential when handling this compound?
Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particulates are suspected .
Ventilation : Work in fume hoods to avoid inhalation of boronate esters.
Waste Disposal : Quench residual boronates with pH 7 buffer before disposal .
Advanced: How can this compound be used in cross-coupling reactions for drug discovery?
Answer:
The boronate moiety enables:
Suzuki-Miyaura Coupling : React with aryl halides (e.g., 5-bromopyrimidine) under Pd catalysis to generate biaryl scaffolds .
Optimization : Screen ligands (e.g., SPhos vs. XPhos) and solvents (e.g., toluene/water biphasic systems) to improve coupling efficiency.
Scale-Up : Use microwave-assisted synthesis (100°C, 30 min) for rapid library generation .
Advanced: How do researchers assess the hydrolytic stability of this compound under physiological conditions?
Answer:
Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.
Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
Stabilization Strategies : Formulate with cyclodextrins or PEGylation to enhance stability .
Basic: What computational tools aid in predicting the reactivity of this compound?
Answer:
DFT Calculations : Use Gaussian or ORCA to model transition states for borylation/coupling steps.
Docking Studies : Predict binding affinities with target proteins (e.g., kinases) using AutoDock Vina.
SAR Analysis : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using QSAR models .
Advanced: How can researchers address low solubility in aqueous media during biological assays?
Answer:
Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
Prodrug Design : Introduce phosphate or ester moieties for enhanced solubility, followed by enzymatic cleavage .
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
Temperature : Store at –20°C in amber vials to prevent photodegradation.
Desiccation : Use vacuum-sealed containers with silica gel.
Monitoring : Perform periodic NMR checks (every 6 months) to detect decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
